

# Deoxyandrographolide vs andrographolide basic differences

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Deoxyandrographolide |           |
| Cat. No.:            | B149799              | Get Quote |

An In-depth Technical Guide to the Core Differences Between **Deoxyandrographolide** and Andrographolide

#### **Executive Summary**

Andrographolide and 14-deoxyandrographolide are the two principal diterpenoid lactones isolated from the medicinal plant Andrographis paniculata. While structurally similar, the absence of a hydroxyl group at the C-14 position in deoxyandrographolide results in significant differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. Andrographolide generally exhibits more potent anti-inflammatory and anticancer effects, whereas deoxyandrographolide often shows a better safety profile and, in some cases, superior antiviral and immunomodulatory activity.[1][2][3][4] This guide provides a detailed comparison of their chemical characteristics, biological efficacy, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

# **Chemical and Physicochemical Properties**

The fundamental difference between the two molecules lies in their chemical structure. Andrographolide possesses three hydroxyl groups at positions C-3, C-19, and C-14.[5] In contrast, 14-deoxyandrographolide lacks the hydroxyl group at the C-14 position.[5][6] This single molecular variation influences their polarity and solubility, which in turn affects their bioavailability and biological interactions.





Click to download full resolution via product page

Table 1: Comparative Physicochemical Properties

| Property          | Andrographolide                                                   | 14-<br>Deoxyandrographo<br>lide                                           | Reference(s) |
|-------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------|--------------|
| Molecular Formula | C20H30O5                                                          | C20H30O4                                                                  | [7]          |
| Molecular Weight  | 350.4 g/mol                                                       | 334.4 g/mol                                                               | [8]          |
| Solubility        | Slightly soluble in water; soluble in methanol, ethanol, acetone. | Less polar than andrographolide due to the absence of one hydroxyl group. | [5][7]       |
| Appearance        | White crystalline powder                                          | Crystalline solid                                                         | [9]          |

# **Comparative Biological Activities**

Both compounds exhibit a wide spectrum of pharmacological effects, including antiinflammatory, antiviral, anticancer, and immunomodulatory activities.[5] However, their potency



often differs significantly.

## **Anti-inflammatory Activity**

Andrographolide is generally considered to have more potent anti-inflammatory activity than its deoxy-analogue.[3] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3][10] Andrographolide can form a covalent adduct with the p50 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[3]

// Nodes LPS [label="LPS / TNF- $\alpha$ ", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="TLR4 / TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="p50-p65-IkB $\alpha$ \n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB\_active [label="p50-p65\n(Active NF-kB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Mediators\n(TNF- $\alpha$ , IL-6, iNOS, PGE2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Andrographolide [label="Andrographolide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> Receptor; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates IκBα for degradation"]; IkB -> NFkB\_active [label="Releases"]; NFkB\_active -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [style=invis]; // for positioning NFkB\_active -> Transcription [label="Binds to DNA"]; Transcription -> Cytokines [label="Induces"];

// Inhibition Andrographolide -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; Andrographolide -> NFkB\_active [label="Blocks DNA Binding", color="#EA4335", fontcolor="#EA4335", dir=T, arrowhead=tee, style=dashed]; } caption: Andrographolide's inhibition of the pro-inflammatory NF-kB pathway.

Table 2: Comparative Anti-inflammatory Activity (IC50 Values)



| Inflammatory<br>Mediator | Andrographoli<br>de | Deoxyandrogr<br>apholide                                                  | Assay Details                          | Reference(s) |
|--------------------------|---------------------|---------------------------------------------------------------------------|----------------------------------------|--------------|
| Nitric Oxide (NO)        | 7.4 μΜ              | Data not specified, but activity is generally lower than andrographolide. | LPS-induced<br>RAW264.7<br>macrophages | [3][11]      |
| TNF-α                    | 23.3 μΜ             | Data not specified, but activity is generally lower than andrographolide. | LPS-induced<br>RAW264.7<br>macrophages | [3][11]      |
| PGE <sub>2</sub>         | 8.8 μΜ              | Data not specified.                                                       | LPS-induced<br>RAW264.7<br>macrophages | [11]         |

# **Antiviral Activity**

In contrast to its anti-inflammatory profile, 14-**deoxyandrographolide** has demonstrated more potent activity against certain viruses. For instance, in a study against Foot-and-Mouth Disease Virus (FMDV), **deoxyandrographolide** showed a lower EC<sub>50</sub> and a higher selectivity index (SI) compared to andrographolide, indicating greater potency and safety.[1] Both compounds were found to inhibit the viral 3C protease (3Cpro), an enzyme essential for the virus's life cycle.[1]

Table 3: Comparative Antiviral Activity



| Virus | Compoun<br>d                        | EC50 (μM)            | IC50 (μM)                 | Selectivit<br>y Index<br>(SI) | Cell Line | Referenc<br>e(s) |
|-------|-------------------------------------|----------------------|---------------------------|-------------------------------|-----------|------------------|
| FMDV  | Andrograp<br>holide                 | 52.18                | 67.43<br>(3Cpro)          | 2.23                          | BHK-21    | [1]              |
| FMDV  | 14-<br>Deoxyandr<br>ographolid<br>e | 36.47                | 25.58<br>(3Cpro)          | 9.22                          | BHK-21    | [1]              |
| HSV-1 | Andrograp<br>holide                 | -                    | 8.28 μg/mL<br>(virucidal) | -                             | -         | [12]             |
| HSV-1 | 14-<br>Deoxyandr<br>ographolid<br>e | -                    | -                         | -                             | -         | [12]             |
| HIV   | 14-<br>Deoxyandr<br>ographolid<br>e | Exhibits<br>activity | -                         | -                             | -         | [12]             |

# **Anticancer and Immunomodulatory Activity**

Andrographolide has been more extensively studied for its anticancer properties and generally shows greater cytotoxic activity against a broad range of cancer cell lines compared to **deoxyandrographolide**.[2][4] However, both molecules, along with 14-deoxy-11,12-didehydroandrographolide, have been shown to possess immunostimulatory properties, such as augmenting the proliferation of human peripheral blood lymphocytes (HPBLs) and inducing Interleukin-2 (IL-2).[2]

Table 4: Comparative Anticancer and Immunomodulatory Effects



| Activity              | Andrographoli<br>de                                                                  | 14-<br>Deoxyandrogr<br>apholide                 | Details                                                    | Reference(s) |
|-----------------------|--------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------|--------------|
| Anticancer            | Potent activity on<br>diverse cancer<br>cell lines (e.g.,<br>HT-29 colon<br>cancer). | Less potent than andrographolide.               | Dichloromethane<br>fraction of A.<br>paniculata<br>extract | [2][4]       |
| Immunostimulato<br>ry | Enhances HPBL proliferation and IL-2 induction.                                      | Enhances HPBL proliferation and IL-2 induction. | Tested on human<br>peripheral blood<br>lymphocytes         | [2]          |

## **Pharmacokinetic Profiles**

Pharmacokinetic studies reveal differences in the absorption, distribution, metabolism, and excretion of the two compounds. Data from clinical studies in healthy volunteers show that after oral administration of A. paniculata extract, both compounds are absorbed, but their plasma concentrations and time to reach maximum concentration can vary.[13][14] These differences are critical for determining appropriate dosing regimens and predicting therapeutic efficacy.

Table 5: Comparative Pharmacokinetic Parameters in Humans (Single Oral Dose)



| Parameter                | Andrographoli<br>de                                                              | 14-<br>Deoxyandrogr<br>apholide     | Dosing Details                                                         | Reference(s) |
|--------------------------|----------------------------------------------------------------------------------|-------------------------------------|------------------------------------------------------------------------|--------------|
| T <sub>max</sub> (h)     | ~1.5                                                                             | ~1.5                                | High-dose A. paniculata extract (106.68 mg andrographolide equivalent) | [13]         |
| C <sub>max</sub> (ng/mL) | ~72.1 ± 28.7                                                                     | ~4.2 ± 3.4                          | Lower-dose A. paniculata extract (60 mg andrographolide equivalent)    | [13]         |
| Metabolism               | Undergoes biotransformation into conjugated glucuronide and sulfate metabolites. | Also undergoes<br>biotransformation | Phase II<br>metabolic<br>pathways                                      | [13][14]     |

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and individual patient metabolism.

# Key Experimental Methodologies In Vitro Antiviral Activity Assay (FMDV)

This protocol is based on the methodology used to determine the EC<sub>50</sub> of andrographolides against the Foot-and-Mouth Disease Virus.[1]

- 1. Cell Culture: Baby Hamster Kidney (BHK-21) cells are seeded in 96-well plates and grown until 80-90% confluency is reached.
- 2. Compound Preparation: Andrographolide and 14-deoxyandrographolide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to

### Foundational & Exploratory





the desired final concentrations in the cell culture medium.

- 3. Infection and Treatment: The cell monolayers are washed, and then the virus (FMDV serotype A) is added. Simultaneously, the cells are treated with the various concentrations of the test compounds.
- 4. Incubation: The plates are incubated for a period that allows for viral replication (e.g., 24 hours).
- 5. Quantification of Viral Load: After incubation, total RNA is extracted from the cells. The amount of FMDV RNA is quantified using Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).
- 6. Data Analysis: The percentage of viral inhibition is calculated relative to untreated, virus-infected control cells. The 50% effective concentration (EC<sub>50</sub>) is determined by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.





Click to download full resolution via product page

## **Nitric Oxide (NO) Inhibition Assay**

This protocol is a standard method for assessing anti-inflammatory activity by measuring the inhibition of NO production in macrophages.[10][11]



- 1. Cell Culture: RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.
- 2. Treatment and Stimulation: Cells are pre-treated with various concentrations of andrographolide or deoxyandrographolide for a short period (e.g., 1-2 hours).
   Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) and interferongamma (IFN-y).
- 3. Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.
- 4. NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound, and its absorbance is measured spectrophotometrically (typically at 540 nm).
- 5. Data Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentrations. The percentage of NO inhibition is determined relative to stimulated but untreated cells. The 50% inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve.

### Conclusion

The core difference between **deoxyandrographolide** and andrographolide—the C-14 hydroxyl group—has profound implications for their therapeutic potential. Andrographolide stands out for its superior anti-inflammatory and anticancer activities, primarily through potent inhibition of the NF-kB pathway.[3][4] Conversely, 14-**deoxyandrographolide** demonstrates a more favorable profile in certain antiviral applications, with a higher selectivity index suggesting a better therapeutic window.[1] Their shared immunomodulatory effects further highlight their potential in treating a range of diseases.[2] For drug development professionals, understanding these distinct structure-activity relationships is crucial for selecting the appropriate lead compound and for designing novel derivatives with enhanced efficacy and safety profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. Anticancer and immunostimulatory compounds from Andrographis paniculata PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide | C20H30O5 | CID 5318517 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 12. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 14. Frontiers | Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract after single and multiple oral administration in healthy participants [frontiersin.org]
- To cite this document: BenchChem. [Deoxyandrographolide vs andrographolide basic differences]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149799#deoxyandrographolide-vs-andrographolide-basic-differences]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com